REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([F:14])=[C:6]([CH2:8][C:9]([O:11]CC)=[O:10])[CH:7]=1.O[CH2:16][CH:17]([CH2:19]O)O.[N+]([C:24]1[CH:29]=CC=C[CH:25]=1)([O-])=O.S(=O)(=O)(O)O.Cl>C(O)C.[OH-].[Na+]>[F:14][C:5]1[C:6]([CH2:8][C:9]([OH:11])=[O:10])=[C:7]2[C:2](=[CH:3][CH:4]=1)[N:1]=[CH:19][CH:17]=[CH:16]2.[F:14][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[CH2:8][C:9]([OH:11])=[O:10])[N:1]=[CH:29][CH:24]=[CH:25]2 |f:6.7|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)CC(=O)OCC)F
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
ferrous sulfate
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to RT
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the dark brown precipitate was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated to dryness in vacuum
|
Type
|
WASH
|
Details
|
The resulting residue was washed adequately with methanol
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
which was isolated by flash column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C=CC=NC2=CC1)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CC=NC2=CC1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([F:14])=[C:6]([CH2:8][C:9]([O:11]CC)=[O:10])[CH:7]=1.O[CH2:16][CH:17]([CH2:19]O)O.[N+]([C:24]1[CH:29]=CC=C[CH:25]=1)([O-])=O.S(=O)(=O)(O)O.Cl>C(O)C.[OH-].[Na+]>[F:14][C:5]1[C:6]([CH2:8][C:9]([OH:11])=[O:10])=[C:7]2[C:2](=[CH:3][CH:4]=1)[N:1]=[CH:19][CH:17]=[CH:16]2.[F:14][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][C:6]=1[CH2:8][C:9]([OH:11])=[O:10])[N:1]=[CH:29][CH:24]=[CH:25]2 |f:6.7|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)CC(=O)OCC)F
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
ferrous sulfate
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at RT for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to RT
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the dark brown precipitate was washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated to dryness in vacuum
|
Type
|
WASH
|
Details
|
The resulting residue was washed adequately with methanol
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
which was isolated by flash column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C2C=CC=NC2=CC1)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=CC=NC2=CC1CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |